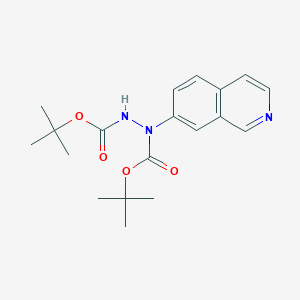

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that involve di-tert-butyl groups and hydrazine derivatives. For instance, the reaction of sterically crowded 3,5-di-(tert-butyl)-o-benzoquinone with aromatic amines under oxidative conditions leads to the formation of pentaheterocyclic compounds, which are structurally complex and exhibit strong red luminescence . Another study demonstrates the use of di-tert-butyl ethynylimidodicarbonate as a synthetic equivalent for β-aminoethyl anion, which is a versatile reagent for installing ethyleneamine groups into various organic electrophiles . These studies provide insights into the reactivity and potential applications of di-tert-butyl hydrazine derivatives in synthetic chemistry.

Synthesis Analysis

The synthesis of di-tert-butyl hydrazine derivatives can be complex due to the steric hindrance provided by the tert-butyl groups. The papers describe various synthetic strategies, such as the use of di-tert-butyl ethynylimidodicarbonate for the β-aminoethylation of organic electrophiles . This method has been applied to the formal synthesis of pyrrolidinoindoline alkaloids, demonstrating the utility of di-tert-butyl hydrazine derivatives in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using X-ray crystallography. For example, the structure of a derivative of the quinolino[4,5-bc][1,5]benzoxazepine system was elucidated, showcasing the influence of di-tert-butyl groups on the overall molecular conformation . Such structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

The reactivity of di-tert-butyl hydrazine derivatives is influenced by the presence of the bulky tert-butyl groups. The papers describe various chemical reactions, including the formation of pentaheterocyclic systems , and the synthesis of sterically hindered N-aryl-(hetaryl)-o-aminophenols . These reactions highlight the versatility of di-tert-butyl hydrazine derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of di-tert-butyl hydrazine derivatives are not directly discussed in the provided papers. However, the strong red luminescence and high quantum yields of related pentaheterocyclic compounds suggest that di-tert-butyl hydrazine derivatives could possess unique optical properties . Additionally, the steric hindrance of the tert-butyl groups likely affects the solubility, stability, and reactivity of these compounds, which would be important considerations in their practical applications.

Applications De Recherche Scientifique

Therapeutic Potential in Tuberculosis

Di-tert-butyl 1-(isoquinolin-7-yl)hydrazine-1,2-dicarboxylate, as a derivative of hydrazinecarboxamide, shows potential in the development of anti-tubercular drugs. This potential is rooted in the structural modification of isoniazid, a known anti-TB compound, with hydrazinecarboxamide derivatives displaying significant activity against Mycobacterium tuberculosis strains and non-tuberculous mycobacteria, offering a promising avenue for new anti-TB compounds (Asif, 2014).

Environmental Occurrence and Toxicity of Derivative Compounds

Research on synthetic phenolic antioxidants (SPAs), which include derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT), highlights the environmental presence and potential toxicity of these compounds. Found in various environmental matrices and human tissues, these compounds have been linked to hepatic toxicity and endocrine-disrupting effects, necessitating further research into their environmental behaviors and toxic effects (Liu & Mabury, 2020).

Nucleic Acid-Binding and Drug Design

Isoquinoline alkaloids, including this compound, are of immense pharmacological and biological significance. The binding aspects of these compounds with nucleic acids are a focal point of contemporary research, offering insights into the molecular mechanism of action, specificity, and energetics of binding. This knowledge is instrumental in guiding the rational design of new therapeutic agents, with several derivatives being investigated for their therapeutic potential (Bhadra & Kumar, 2012).

Pharmacological and Toxicological Reviews

Extensive reviews of isoquinoline derivatives, including this compound, reveal a wide range of pharmacological potentials. These compounds, due to their structural diversity, exhibit numerous biological activities, offering a rich source for the development of novel pharmacotherapeutics. The reviews underscore the importance of understanding the pharmacodynamics, pharmacokinetics, and toxicological profiles of these compounds to harness their therapeutic potential effectively (Danao et al., 2021).

Propriétés

IUPAC Name |

tert-butyl N-isoquinolin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-18(2,3)25-16(23)21-22(17(24)26-19(4,5)6)15-8-7-13-9-10-20-12-14(13)11-15/h7-12H,1-6H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVPSJXQYCJEKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C1=CC2=C(C=C1)C=CN=C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-cyclopropyl-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2515305.png)

![1'-(1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2515309.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515310.png)

![Methyl 6-chloro-4-[(2-methoxy-5-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2515313.png)

![N-(benzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2515318.png)

![N-(5-chloro-2-methoxyphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2515319.png)

![N-(3-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2515322.png)